molecular formula C14H12N2O2S B11943359 Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate CAS No. 849659-40-1

Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate

Cat. No.: B11943359
CAS No.: 849659-40-1
M. Wt: 272.32 g/mol
InChI Key: ICVSYDFPWXCRSW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. This compound, in particular, has garnered interest due to its potential biological activities and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester with a ketone or aldehyde in the presence of elemental sulfur and a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: A base such as sodium ethoxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, which can be further utilized in pharmaceutical and material science applications.

Scientific Research Applications

Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent.

    Industry: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-4-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate is unique due to the presence of the cyano group, which can significantly influence its reactivity and biological activity. This functional group can enhance the compound’s ability to interact with various biological targets, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

849659-40-1

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(8-19-13(12)16)10-5-3-4-9(6-10)7-15/h3-6,8H,2,16H2,1H3

InChI Key

ICVSYDFPWXCRSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C#N)N

Origin of Product

United States

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